Cas no 2108917-20-8 ((3-fluoro-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride)
![(3-fluoro-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride structure](https://ja.kuujia.com/scimg/cas/2108917-20-8x500.png)
(3-fluoro-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride 化学的及び物理的性質
名前と識別子
-
- (3-fluoro-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride
- C-(3-Fluoro-bicyclo[1.1.1]pent-1-yl)-methylamine hydrochloride
- (3-Fluorobicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride
- PB41853
- 1-{3-fluorobicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride
- (3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanamine HCl
- CS-0370304
- PS-16319
- (3-fluoro-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride
- 2108917-20-8
- SY310809
- D78991
- MFCD29767888
- 1-{3-FLUOROBICYCLO[1.1.1]PENTAN-1-YLMETHANAMINE HYDROCHLORIDE
-
- MDL: MFCD29767888
- インチ: 1S/C6H10FN.ClH/c7-6-1-5(2-6,3-6)4-8;/h1-4,8H2;1H
- InChIKey: OOVRXVDWLBDWGI-UHFFFAOYSA-N
- ほほえんだ: C(C12CC(F)(C1)C2)N.Cl
計算された属性
- せいみつぶんしりょう: 151.0564052g/mol
- どういたいしつりょう: 151.0564052g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 113
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
(3-fluoro-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM433440-250mg |
(3-fluoro-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride |
2108917-20-8 | 95%+ | 250mg |
$373 | 2022-12-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHM9037-1-100MG |
(3-fluoro-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride |
2108917-20-8 | 97% | 100MG |
¥ 1,306.00 | 2023-03-14 | |
eNovation Chemicals LLC | D710911-1G |
(3-fluoro-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride |
2108917-20-8 | 97% | 1g |
$570 | 2024-07-21 | |
eNovation Chemicals LLC | D710911-250MG |
(3-fluoro-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride |
2108917-20-8 | 97% | 250mg |
$250 | 2024-07-21 | |
eNovation Chemicals LLC | D710911-10g |
(3-fluoro-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride |
2108917-20-8 | 97% | 10g |
$2030 | 2025-02-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHM9037-1-5g |
(3-fluoro-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride |
2108917-20-8 | 97% | 5g |
¥9147.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBHM9037-1-100mg |
(3-fluoro-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride |
2108917-20-8 | 97% | 100mg |
¥792.0 | 2024-04-22 | |
Aaron | AR01K4DQ-10g |
(3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride |
2108917-20-8 | 97% | 10g |
$2216.00 | 2025-02-11 | |
1PlusChem | 1P01K45E-1g |
(3-fluoro-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride |
2108917-20-8 | 97.00% | 1g |
$475.00 | 2023-12-19 | |
Aaron | AR01K4DQ-1g |
(3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride |
2108917-20-8 | 97% | 1g |
$409.00 | 2025-02-11 |
(3-fluoro-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride 関連文献
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
(3-fluoro-1-bicyclo[1.1.1]pentanyl)methanamine hydrochlorideに関する追加情報
Introduction to (3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanamine Hydrochloride (CAS No. 2108917-20-8)
(3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride (CAS No. 2108917-20-8) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of amines and is characterized by the presence of a fluorinated bicyclo[1.1.1]pentane moiety, which imparts distinct chemical and biological properties.
The bicyclo[1.1.1]pentane framework is a highly strained, rigid structure that has been explored for its ability to mimic the conformational constraints found in more complex natural products. The introduction of a fluorine atom at the 3-position further enhances the compound's stability and modulates its interactions with biological targets, making it an attractive scaffold for drug design.
Recent studies have focused on the synthesis and biological evaluation of (3-fluoro-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride. One notable application is its potential as a lead compound for the development of new central nervous system (CNS) drugs. The rigid structure and fluorine substitution have been shown to improve blood-brain barrier permeability and metabolic stability, which are crucial factors for effective CNS drug candidates.
In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that (3-fluoro-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride exhibited potent activity against various neurological disorders, including anxiety and depression. The compound was found to interact selectively with serotonin receptors, suggesting its potential as a serotonin receptor modulator.
Another area of interest is the use of (3-fluoro-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride in pain management. Preliminary studies have indicated that this compound may have analgesic properties, potentially through its interaction with nociceptive pathways in the brain and spinal cord. This makes it a promising candidate for the development of novel pain relief medications.
The synthesis of (3-fluoro-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride typically involves multi-step procedures, starting from readily available precursors such as bicyclo[1.1.1]pentane derivatives and fluoroalkylating agents. The key steps include the formation of the bicyclic core, introduction of the fluorine atom, and subsequent functionalization to form the amine moiety.
One of the challenges in synthesizing this compound is maintaining high regioselectivity during the fluorination step to ensure that the fluorine atom is introduced at the desired position on the bicyclic framework. Advanced synthetic techniques, such as transition metal-catalyzed reactions and directed radical fluorinations, have been employed to achieve this goal with high efficiency and yield.
The physical properties of (3-fluoro-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride include a molecular weight of approximately 205 g/mol, a melting point around 200°C, and good solubility in polar solvents such as water and methanol. These properties make it suitable for various pharmaceutical formulations, including tablets, capsules, and injectable solutions.
In terms of safety and toxicity, preliminary assessments suggest that (3-fluoro-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in preclinical studies using animal models. However, further investigations are necessary to fully evaluate its safety profile in humans.
The future prospects for (3-fluoro-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride are promising, with ongoing clinical trials aimed at validating its efficacy and safety in treating various neurological conditions and pain disorders. The unique combination of structural rigidity and functional group modulation makes it an exciting candidate for further exploration in medicinal chemistry.
In conclusion, (3-fluoro-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride (CAS No. 2108917-20-8) represents a significant advancement in the field of drug discovery and development. Its distinctive chemical structure and promising biological activities underscore its potential as a lead compound for novel therapeutic agents targeting CNS disorders and pain management.
2108917-20-8 ((3-fluoro-1-bicyclo[1.1.1]pentanyl)methanamine hydrochloride) 関連製品
- 1361736-91-5(2-(Difluoromethyl)-4-methoxy-3-nitropyridine-6-sulfonamide)
- 2229610-78-8(3-(3,3-Difluorocyclobutyl)propanal)
- 1251697-85-4(1-(2,5-dimethylphenyl)methyl-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one)
- 1803532-13-9(3-Amino-4-(aminomethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine)
- 1367113-86-7(4-(3-fluoro-4-methoxyphenyl)pyrrolidin-2-one)
- 64987-07-1(Methyl 2-(2-aminothiazol-4-yl)-2-oxoacetate)
- 2050-72-8(1,6-Dichloronaphthalene)
- 2229116-81-6(2-{3-(difluoromethyl)sulfanylphenyl}cyclopropan-1-amine)
- 1142212-65-4(1-(5-Chloro-2,4-dimethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol)
- 871114-98-6(tert-butyl N-(non-8-en-1-yl)carbamate)
